Eupatoriopicrine

Beschreibung

Eigenschaften

CAS-Nummer |

6856-01-5 |

|---|---|

Molekularformel |

C20H26O6 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

[(3aR,4R,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-12-5-4-6-13(2)10-17(26-20(24)15(11-22)7-8-21)18-14(3)19(23)25-16(18)9-12/h6-7,9,16-18,21-22H,3-5,8,10-11H2,1-2H3/b12-9-,13-6-,15-7+/t16-,17-,18+/m1/s1 |

InChI-Schlüssel |

VWJYWGYJIDQUEG-UPCUBGMPSA-N |

Isomerische SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2 |

Kanonische SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCO)CO)C(=C)C(=O)O2 |

Aussehen |

Powder |

Synonyme |

eupatoriopicrin eupatoriopicrine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Eupatoriopicrine: A Technical Guide to its Discovery, Natural Sources, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of eupatoriopicrine, a sesquiterpene lactone of significant interest to the scientific and drug development communities. We will delve into its discovery, explore its natural origins, detail methods for its isolation and characterization, and critically evaluate its multifaceted biological activities and therapeutic promise. This guide is designed for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compelling natural product.

Introduction to Eupatoriopicrine: A Promising Sesquiterpene Lactone

Eupatoriopicrine is a naturally occurring sesquiterpene lactone belonging to the germacranolide class. These compounds are characterized by a ten-membered carbocyclic ring and are predominantly found in plants of the Asteraceae family. The chemical structure of eupatoriopicrine, with its α-methylene-γ-lactone moiety, is a key determinant of its biological activity. This reactive functional group allows it to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating various cellular processes.

Discovery and Natural Provenance

The discovery of eupatoriopicrine is intrinsically linked to the phytochemical investigation of the genus Eupatorium. It was first identified as a major constituent of Eupatorium cannabinum , commonly known as hemp-agrimony.[1][2] This plant has a long history of use in traditional medicine for treating ailments such as fevers, colds, and liver diseases.[2]

Subsequent research has identified eupatoriopicrine in other species of the Eupatorium genus, highlighting a chemotaxonomic significance. Notable natural sources include:

-

Eupatorium japonicum : This plant, used in traditional Vietnamese medicine, has been shown to contain significant amounts of eupatoriopicrine.[3][4]

-

Eupatorium formosanum : A perennial herb found in Taiwan and Japan.[5][6]

-

Eupatorium heterophyllum : An endemic species in China where some chemotypes are rich in eupatoriopicrine.[7]

The presence of eupatoriopicrine across different Eupatorium species underscores the importance of this genus as a primary source for this bioactive compound.

Physicochemical Properties and Structural Elucidation

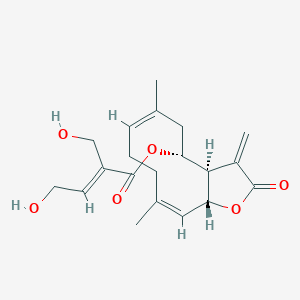

The molecular formula of eupatoriopicrine is C₂₀H₂₆O₆, with a molecular weight of 362.4 g/mol .[8] Its structure has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][8]

Caption: Chemical structure of Eupatoriopicrine.

Biosynthesis of Eupatoriopicrine

The biosynthesis of eupatoriopicrine follows the general pathway for germacranolide-type sesquiterpene lactones, which originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized to form the germacrene A skeleton. A series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, leads to the formation of the characteristic lactone ring and other functional groups.

Caption: Generalized biosynthetic pathway of Eupatoriopicrine.

While the precise enzymatic steps for eupatoriopicrine are not fully elucidated, studies on related compounds like eupatolide suggest the involvement of specific cytochrome P450 enzymes, such as those from the CYP71 family, in the critical hydroxylation and lactonization steps.[5][9]

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of eupatoriopicrine from its natural sources requires a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol provides a comprehensive workflow for obtaining high-purity eupatoriopicrine.

Extraction

-

Plant Material Preparation : The aerial parts (leaves and stems) of the source plant (e.g., Eupatorium cannabinum or E. japonicum) are harvested, air-dried in the shade, and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is macerated with methanol or ethanol at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.

-

Eupatoriopicrine, being moderately polar, will predominantly partition into the dichloromethane or ethyl acetate fraction.

Chromatographic Purification

The enriched fraction is further purified using various chromatographic techniques.

-

Column Chromatography : The active fraction is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing eupatoriopicrine are pooled, concentrated, and further purified by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol.

-

High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully applied for the preparative separation of sesquiterpenoid lactones, including those from Eupatorium species.[7][10] A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is selected to achieve efficient separation and high purity of the target compound.

Caption: Experimental workflow for Eupatoriopicrine isolation.

Biological Activities and Mechanisms of Action

Eupatoriopicrine exhibits a range of promising biological activities, primarily attributed to its α-methylene-γ-lactone group, which can undergo Michael-type addition with nucleophilic groups in biological macromolecules.

Anti-inflammatory Activity

Eupatoriopicrine has demonstrated potent anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokines : It significantly inhibits the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human neutrophils.[1]

-

Suppression of MAP Kinase Signaling : Eupatoriopicrine has been shown to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) 1/2, which are crucial signaling molecules in the inflammatory response.[1]

-

NF-κB Inhibition : While not explicitly detailed for eupatoriopicrine in the provided results, the inhibition of TNF-α and IL-8 production strongly suggests a potential inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[11][12][13]

Caption: Anti-inflammatory mechanism of Eupatoriopicrine.

Cytotoxic and Anti-cancer Activity

Eupatoriopicrine has shown significant cytotoxic activity against a variety of cancer cell lines. This has positioned it as a potential lead compound for the development of novel anti-cancer agents.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 1.22 ± 0.10 | [11] |

| HepG2 | Liver Cancer | 0.94 ± 0.12 | [11] |

| NTERA-2 | Embryonal Carcinoma | 0.88 ± 0.05 | [11] |

| FIO 26 | Fibrosarcoma | 1.5 (4.1 µM) | [12] |

The primary mechanism of its anti-cancer activity is the induction of apoptosis .[3] This programmed cell death is triggered through the intrinsic pathway, involving:

-

Caspase Activation : Eupatoriopicrine induces the activation of caspases, which are key executioner proteins in the apoptotic cascade.[3]

-

Modulation of Bcl-2 Family Proteins : It is likely that eupatoriopicrine modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c.

Caption: Proposed apoptotic pathway induced by Eupatoriopicrine.

Future Perspectives and Drug Development

Eupatoriopicrine's potent and diverse biological activities make it an attractive candidate for further drug development. Its anti-inflammatory properties could be harnessed for the treatment of chronic inflammatory diseases, while its cytotoxic effects show promise in oncology.

Future research should focus on:

-

Lead Optimization : Medicinal chemistry approaches can be employed to synthesize analogues of eupatoriopicrine with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy : Further in vivo studies in relevant animal models are necessary to validate its therapeutic potential and establish its safety profile.

-

Mechanism of Action Studies : A deeper understanding of its molecular targets and signaling pathways will be crucial for its rational development as a therapeutic agent.

Conclusion

Eupatoriopicrine is a sesquiterpene lactone with a rich history rooted in traditional medicine and a promising future in modern drug discovery. Its well-defined natural sources, established methods for isolation, and compelling biological activities provide a solid foundation for further investigation. For researchers and drug development professionals, eupatoriopicrine represents a valuable natural product scaffold with the potential to be developed into novel therapeutics for a range of diseases.

References

-

CHEMICAL CONSTITUENTS, PHARMACOLOGICAL AND THERAPEUTIC EFFECTS OF EUPATORIUM CANNABINUM-A REVIEW . ResearchGate. [Link]

-

chemical constituents, pharmacological and therapeutic effects of eupatorium cannabinum- a review . IAJPS. [Link]

-

Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells . Hindawi. [Link]

-

Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells . PubMed. [Link]

-

(PDF) Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells . ResearchGate. [Link]

-

Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases . ACS Publications. [Link]

-

Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography . MDPI. [Link]

-

Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography . ResearchGate. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... . ResearchGate. [Link]

-

Eupatoriopicrin | C20H26O6 | CID 5281461 . PubChem. [Link]

-

Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 . PubMed. [Link]

-

Enhanced Cytostatic Activity of the Sesquiterpene Lactone Eupatoriopicrin by Glutathione Depletion . PubMed. [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions . PMC. [Link]

-

Eupatorium formosanum . PictureThis. [Link]

-

Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones . PMC. [Link]

-

Proposed pathway for sesquiterpene lactones biosynthesis in plants... . ResearchGate. [Link]

-

The Biosynthesis of Sesquiterpene Lactones in Chicory(Cichorium intybusL.) Roots . WUR eDepot. [Link]

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... . ResearchGate. [Link]

-

Eupatorium formosanum . Wikipedia. [Link]

-

Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 . ACS Chemical Biology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

Eupatoriopicrine: A Technical Guide on Chemical Structure, Bioactivity, and Therapeutic Potential

Executive Summary

Eupatoriopicrine is a naturally occurring sesquiterpene lactone of the germacranolide class, predominantly isolated from various species of the Eupatorium genus.[1][2][3] Characterized by a distinctive α-methylene-γ-lactone ring system, this molecule has garnered significant scientific interest due to its potent biological activities, including well-documented anti-inflammatory and cytotoxic properties.[2][4] This technical guide provides a comprehensive overview of eupatoriopicrine, intended for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, and detailed mechanisms of action. Furthermore, this guide outlines established experimental protocols for its extraction and bioactivity assessment, and explores its promising, yet challenging, path forward as a potential therapeutic agent.

Introduction: A Promising Sesquiterpene Lactone

Natural products remain a cornerstone of modern pharmacology, providing complex and unique chemical scaffolds for drug discovery. Within this domain, sesquiterpene lactones (SLs) represent a major class of bioactive compounds, renowned for their diverse pharmacological effects.[5][6] Eupatoriopicrine is a prominent member of the germacranolide subtype of SLs, first identified in plants such as Eupatorium cannabinum and Eupatorium japonicum.[1][2][5] Its structure is defined by a 10-membered carbocyclic ring fused to a γ-lactone moiety containing an exocyclic α-methylene group. This α,β-unsaturated carbonyl system is a critical pharmacophore, acting as a Michael acceptor, which is fundamental to its mechanism of action and covalent interaction with biological targets.[2][7]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical and physical nature is foundational for any research and development effort. This section details the structural and physicochemical parameters of eupatoriopicrine.

Chemical Structure

Eupatoriopicrine's systematic IUPAC name is [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate.[8] Its core is the germacranolide skeleton, featuring specific stereochemistry that influences its biological activity.

Caption: 2D Chemical Structure of Eupatoriopicrine.

Physicochemical Data

The fundamental properties of eupatoriopicrine are summarized in the table below. This data is critical for experimental design, including solvent selection for extraction, chromatography, and in vitro assays.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₆ | PubChem[8] |

| Molecular Weight | 362.4 g/mol | PubChem[8] |

| CAS Number | 6856-01-5 | PubChem, ChemWhat[8][9] |

| IUPAC Name | [(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate | PubChem[8] |

| Class | Sesquiterpene Lactone (Germacranolide) | PubChem[8] |

Biological Activities and Mechanism of Action

Eupatoriopicrine's therapeutic potential stems from its potent modulation of key cellular signaling pathways involved in inflammation and cancer. The causality behind its activity is intrinsically linked to its chemical structure.

Anti-inflammatory Activity

Eupatoriopicrine exhibits significant anti-inflammatory properties by targeting pro-inflammatory signaling cascades. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2] The primary mechanism for this effect is the suppression of pivotal pro-inflammatory transcription factors and kinases.

-

Inhibition of NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-8. Eupatoriopicrine, through the Michael addition reactivity of its α-methylene-γ-lactone group, can covalently bind to cysteine residues on upstream kinases that regulate NF-κB, thereby preventing its activation.

-

Modulation of MAPK Signaling: Eupatoriopicrine also suppresses the phosphorylation of p38 and ERK 1/2 mitogen-activated protein kinases (MAPKs), further downstream pathways that are crucial for the production of inflammatory cytokines.[4]

Caption: Eupatoriopicrine inhibits the NF-κB signaling pathway.

Cytotoxic and Anticancer Activity

Eupatoriopicrine has demonstrated potent cytotoxic activity against a range of human cancer cell lines, including HepG2 (liver), MCF-7 (breast), and even cancer stem cells (NTERA-2).[2][10] Its anticancer effects are multifaceted, involving the induction of programmed cell death and the inhibition of critical survival pathways.

-

Induction of Apoptosis: Treatment with eupatoriopicrine leads to classic morphological and biochemical signs of apoptosis. This is mediated by the activation of effector caspases, such as caspase-3, a key executioner of the apoptotic program.[2][10][11]

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.[12][13][14] The α,β-unsaturated carbonyl moiety in eupatoriopicrine can covalently bind to cysteine residues within the STAT3 protein, inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation.[7] This blockade of STAT3 signaling is a key mechanism underlying its anticancer activity.

-

Role of Glutathione (GSH): The cellular antioxidant glutathione can react with and neutralize eupatoriopicrine, reducing its cytotoxic efficacy. Studies have shown that depleting cellular GSH levels, for instance by using buthionine sulfoximine (BSO), significantly enhances the anticancer effect of eupatoriopicrine, demonstrating that its activity is dependent on its ability to alkylate cellular targets.[1]

Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for the extraction and biological evaluation of eupatoriopicrine. These protocols are designed to be self-validating systems, ensuring reproducibility.

Extraction and Isolation from Eupatorium cannabinum

This protocol describes a standard laboratory-scale method for the isolation of eupatoriopicrine from dried aerial parts of E. cannabinum. The principle is based on sequential solvent extraction followed by chromatographic purification.

Methodology:

-

Maceration: Air-dried and powdered aerial parts of the plant (1 kg) are macerated with dichloromethane (CH₂Cl₂) at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction of non-polar to medium-polarity compounds, including sesquiterpene lactones.

-

Concentration: The combined CH₂Cl₂ extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and subjected to column chromatography over a silica gel (60-120 mesh) column.

-

Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualized with vanillin-sulfuric acid reagent and heating.

-

Purification: Fractions containing the compound of interest (identified by its characteristic Rf value and spot color) are pooled and concentrated. Further purification is achieved by recrystallization or preparative HPLC to yield pure eupatoriopicrine.

-

Structural Confirmation: The identity and purity of the isolated eupatoriopicrine are confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, and IR).

Caption: General workflow for extraction and purification.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of eupatoriopicrine on a cancer cell line (e.g., HepG2).

Methodology:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of eupatoriopicrine in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.8 µg/mL to 100 µg/mL).[11] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of eupatoriopicrine. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Applications in Drug Development

Eupatoriopicrine represents a promising lead compound for the development of novel anti-inflammatory and anticancer agents. Its ability to covalently target key proteins like STAT3 makes it an attractive candidate. However, significant challenges must be addressed:

-

Selectivity and Off-Target Effects: As a reactive Michael acceptor, eupatoriopicrine can react with numerous cellular nucleophiles, potentially leading to off-target toxicity. Future research should focus on medicinal chemistry approaches to modify the structure to enhance selectivity for specific targets.

-

Pharmacokinetics: Like many natural products, eupatoriopicrine may suffer from poor solubility and bioavailability, limiting its in vivo efficacy. Formulation strategies, such as nanoencapsulation, could improve its delivery and pharmacokinetic profile.[15]

-

Synthetic Accessibility: Reliance on extraction from natural sources can be variable. The development of a scalable total synthesis would be crucial for large-scale production and the generation of analogues for structure-activity relationship (SAR) studies.

Conclusion

Eupatoriopicrine is a potent bioactive sesquiterpene lactone with a well-defined chemical structure and compelling anti-inflammatory and anticancer properties. Its mechanism of action, centered on the covalent inhibition of pro-survival and pro-inflammatory signaling pathways such as NF-κB and STAT3, provides a strong rationale for its therapeutic potential. While challenges in selectivity and drug delivery remain, the technical foundation presented in this guide offers a solid starting point for researchers and drug developers to further explore and harness the capabilities of this fascinating natural product.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5281461, Eupatoriopicrin. Retrieved from [Link].

- Woerdenbag, H. J., Meijer, C., Mulder, N. H., de Vries, E. G., Hendriks, H., & Malingré, T. M. (1990). Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion. Journal of Cancer Research and Clinical Oncology, 116(2), 147–152.

-

ChemWhat (n.d.). eupatoriopicrine CAS#: 6856-01-5. Retrieved from [Link].

-

Sülsen, V. P., Frank, F. M., & Martino, V. S. (2017). Trypanocidal Activity of Four Sesquiterpene Lactones Isolated from Asteraceae Species. ResearchGate. Retrieved from [Link].

- Le, T. H., Tran, T. H., & Nguyen, T. H. (2021). Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells.

- Michalak, B., Granica, S., Piwowarski, J. P., Stępnik, M., & Kiss, A. K. (2018). Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases. Planta Medica, 84(12-13), 887-894.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100768, Eupatoriochromene. Retrieved from [Link].

-

Le, T. H., et al. (2021). Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells. ResearchGate. Retrieved from [Link].

-

Le, T. H., Tran, T. H., & Nguyen, T. H. (2021). Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells. PubMed Central. Retrieved from [Link].

- Kim, M. J., et al. (2015). Eupatilin Inhibits Gastric Cancer Cell Growth by Blocking STAT3-Mediated VEGF Expression.

- Sülsen, V. P., et al. (2007). Phenolic compounds with anti-inflammatory activity from Eupatorium buniifolium. Journal of Ethnopharmacology, 112(1), 112-7.

- Ali, M. S., et al. (2017). Chemical constituents, pharmacological and therapeutic effects of eupatorium cannabinum- a review. Indo American Journal of Pharmaceutical Sciences, 4(1), 123-132.

- Varandas, E. R., Ressurreição, F., Viegas, W., & Delgado, M. (2017). Evaluation of antiproliferative and protective effects of Eupatorium cannabinum L. extracts. Journal of Applied Toxicology, 37(12), 1419–1427.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97214, Eupatorin. Retrieved from [Link].

- Zhang, X., et al. (2018). Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer. Natural Product Research, 32(18), 2187-2194.

- Clavin, M., et al. (1999). BIOLOGICAL ACTIVITIES IN MEDICINAL SPECIES OF EUPATORIUM. Acta Horticulturae, 501, 277-282.

- Rosania, G. R., et al. (2016). Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor. ACS Chemical Biology, 11(7), 1887-1895.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7534, Eucatropine. Retrieved from [Link].

- Wang, Y., et al. (2022). Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action. Pharmacological Research, 183, 106357.

- Hendriks, H., et al. (1986). Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity. Pharmaceutisch Weekblad Scientific Edition, 8(5), 245-51.

- Guro-Larce, I., et al. (2012). Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity. Biological & Pharmaceutical Bulletin, 35(4), 547-53.

- Liu, Q., et al. (2022).

- Singh, D., et al. (2024). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. Pharmacological Research - Modern Chinese Medicine, 10, 100371.

- Vlase, L., et al. (2024). Wild-Grown Romanian Eupatorium cannabinum: Advancing Phyto-Nanocarriers via Maltodextrin Micro-Spray Encapsulation—Metabolite Profiling, Antioxidant, Antimicrobial, and Cytotoxicity Insights. Antioxidants, 13(2), 229.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174174, Npc209773. Retrieved from [Link].

- Campos, F., et al. (2022). Antitumoral Activity of Leptocarpha rivularis Flower Extracts against Gastric Cancer Cells. Molecules, 27(19), 6528.

- Xavier, C. P., et al. (2021). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Frontiers in Pharmacology, 12, 706903.

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Zhang, Y., et al. (2022). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. Molecules, 27(17), 5534.

- Radušienė, J., et al. (2016). Variability, toxicity, and antioxidant activity of Eupatorium cannabinum (hemp agrimony) essential oils. Pharmaceutical Biology, 54(10), 2249-58.

-

EMBL-EBI (n.d.). OPSIN: Open Parser for Systematic IUPAC Nomenclature. Retrieved from [Link].

-

Chemistry LibreTexts (2023). 12.5: IUPAC Nomenclature. Retrieved from [Link].

Sources

- 1. Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iajps.com [iajps.com]

- 4. researchgate.net [researchgate.net]

- 5. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eupatoriopicrin | C20H26O6 | CID 5281461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Eupatilin Inhibits Gastric Cancer Cell Growth by Blocking STAT3-Mediated VEGF Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wild-Grown Romanian Eupatorium cannabinum: Advancing Phyto-Nanocarriers via Maltodextrin Micro-Spray Encapsulation—Metabolite Profiling, Antioxidant, Antimicrobial, and Cytotoxicity Insights - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Eupatoriopicrin

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Targeted Screening Strategy

Eupatoriopicrin, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, represents a class of natural products with significant therapeutic potential.[1][2][3] Its characteristic α-methylene-γ-lactone moiety is a key structural feature often associated with a spectrum of biological activities, including potent anti-inflammatory and cytotoxic effects.[1][2][3][4] This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-tiered screening cascade designed to comprehensively evaluate eupatoriopicrin's biological profile. We will move from broad, high-throughput primary assays to more complex, mechanism-of-action-focused secondary and tertiary evaluations. The causality behind each experimental choice is explained, ensuring that this document serves not just as a collection of protocols, but as a strategic manual for drug discovery.

Chapter 1: A Phased Approach to Bioactivity Screening

A logical and resource-efficient screening campaign begins with a wide net and progressively focuses on the most promising activities. This phased approach ensures that maximal data is generated from a finite amount of the purified compound.

Caption: A multi-tiered workflow for eupatoriopicrin biological screening.

Chapter 2: Tier 1 - Primary Screening Protocols

The goal of this tier is to rapidly and cost-effectively identify the most prominent biological activities of eupatoriopicrin.

Antiproliferative and Cytotoxicity Screening

Scientific Rationale: Sesquiterpene lactones are well-documented cytotoxic agents, making cancer a primary therapeutic area to investigate.[1][2] A primary screen against a diverse panel of human cancer cell lines provides a broad view of potential efficacy and selectivity. The Sulforhodamine B (SRB) assay is chosen here due to its reliability, sensitivity, and basis in measuring total cellular protein content, which is less susceptible to metabolic interference than tetrazolium-based assays. Studies have successfully used the SRB assay to determine eupatoriopicrin's cytotoxicity.[2]

Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], NTERA-2 [teratocarcinoma]) in 96-well plates at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of eupatoriopicrin (e.g., 0.1 to 100 µM) in the appropriate cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation Example:

| Cell Line | Tissue of Origin | Eupatoriopicrin IC₅₀ (µM)[2] |

| MCF-7 | Breast Carcinoma | 3.07 ± 0.25 |

| HepG2 | Hepatocellular Carcinoma | 2.37 ± 0.30 |

| NTERA-2 | Embryonal Carcinoma | 2.22 ± 0.13 |

Anti-inflammatory Screening

Scientific Rationale: Inflammation is a key pathological process in numerous diseases. Many natural products exert their effects by modulating inflammatory pathways.[5][6] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a standard and robust primary assay.[2][3] LPS triggers an inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent high levels of NO production.

Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

-

Cell Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of eupatoriopicrin for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Include a positive control such as L-NMMA.[2]

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

-

Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cytotoxicity.[2]

Antimicrobial Screening

Scientific Rationale: The rise of antimicrobial resistance necessitates the search for new therapeutic agents.[7] Natural products are a historically rich source of such compounds.[7] A primary screen should assess eupatoriopicrin's activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10]

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of eupatoriopicrin in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes with broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, amphotericin B for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measurement: The MIC is determined as the lowest concentration of eupatoriopicrin at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.[11]

Chapter 3: Tier 2 - Secondary Screening & Mechanism of Action

If eupatoriopicrin shows significant activity in Tier 1, the next logical step is to investigate the underlying mechanism of action.

Elucidating the Mechanism of Cytotoxicity: Apoptosis

Scientific Rationale: A key question for any cytotoxic compound is whether it kills cancer cells via apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mechanism for anticancer drugs as it is a controlled process that does not typically elicit an inflammatory response.[12][13] Studies have confirmed that eupatoriopicrin's cytotoxicity is mediated by its ability to induce apoptosis.[1][2][4] This can be confirmed by measuring the activity of executioner caspases, such as caspase-3.

Caption: Converging pathways of apoptosis activated by eupatoriopicrin.

Protocol: Caspase-3 Activity Assay

-

Cell Culture and Treatment: Plate and treat cancer cells (e.g., NTERA-2) with eupatoriopicrin at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a commercial caspase-3 colorimetric or fluorometric assay kit.

-

Assay Reaction: Add the cell lysate to a 96-well plate. Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance (405 nm) or fluorescence, which is proportional to the caspase-3 activity.

-

Confirmation: Further confirmation can be achieved via flow cytometry using Annexin V/Propidium Iodide staining or by observing nuclear morphology changes with Hoechst 33342 staining.[1][2][4]

Uncovering the Anti-inflammatory Mechanism

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and interleukins.[14][15][16] Eupatoriopicrin has been shown to inhibit the production of IL-8 and TNF-α and suppress the phosphorylation of p38 MAPK and ERK, which are key signaling molecules upstream and downstream of NF-κB.[17][18] Therefore, investigating its effect on the NF-κB pathway is a critical step.

Sources

- 1. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]

- 2. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journalajrb.com [journalajrb.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. apec.org [apec.org]

- 11. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 12. Apoptosis - Wikipedia [en.wikipedia.org]

- 13. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identifying Components of the NF-κB Pathway in the Beneficial Euprymna scolopes-Vibrio fischeri Light Organ Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies of Eupatoriopicrin: A Technical Guide to its Mechanism of Action

Foreword: Charting the Scientific Exploration of a Promising Sesquiterpene Lactone

Eupatoriopicrin, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, has emerged as a molecule of significant interest within the scientific community. Its diverse pharmacological activities, ranging from potent anti-inflammatory to robust cytotoxic effects against various cancer cell lines, have positioned it as a compelling candidate for further drug development. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the current understanding of eupatoriopicrin's mechanism of action. Our focus will be on the core signaling pathways it modulates, substantiated by detailed experimental protocols to empower researchers in their quest to further elucidate its therapeutic potential. We will delve into the causality behind experimental choices, ensuring a narrative that is not only technically precise but also grounded in field-proven insights.

I. The Chemical Architecture and Biological Prowess of Eupatoriopicrin

Eupatoriopicrin belongs to the germacranolide class of sesquiterpene lactones, characterized by a ten-membered carbocyclic ring. A key structural feature, the α-methylene-γ-lactone moiety, is widely recognized as a reactive Michael acceptor. This electrophilic center is pivotal to its biological activity, enabling covalent interactions with nucleophilic residues, particularly the sulfhydryl groups of cysteine residues within key cellular proteins. This reactivity underpins its ability to modulate the function of critical signaling molecules, thereby exerting its pleiotropic effects.

Initial investigations have demonstrated the cytostatic and cytotoxic properties of eupatoriopicrin. For instance, in vitro studies have established its ability to inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range.[1][2] Furthermore, its anti-inflammatory potential has been highlighted by its capacity to suppress the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human neutrophils.[3][4]

II. Deciphering the Anti-Inflammatory Mechanism: Targeting the NF-κB and MAPK Pathways

A cornerstone of eupatoriopicrin's anti-inflammatory action lies in its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. The canonical NF-κB pathway is a tightly controlled cascade culminating in the transcription of numerous pro-inflammatory genes.

A. The NF-κB Signaling Cascade: A Primer

In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This liberates NF-κB, allowing its p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those encoding inflammatory cytokines and chemokines.

B. Eupatoriopicrin's Intervention Point: The IKK Complex

While direct binding studies with eupatoriopicrin and IKK are not extensively documented, the prevailing hypothesis, supported by the known reactivity of sesquiterpene lactones, is that eupatoriopicrin directly targets the IKK complex. The cysteine residues within the activation loop of IKKβ are susceptible to Michael addition by the α-methylene-γ-lactone moiety of eupatoriopicrin. This covalent modification would allosterically inhibit the kinase activity of IKK, preventing the phosphorylation and subsequent degradation of IκBα. Consequently, NF-κB remains sequestered in the cytoplasm, and the transcription of pro-inflammatory genes is suppressed.

Figure 1. Presumed mechanism of NF-κB inhibition by eupatoriopicrin.

C. Modulation of MAPK Signaling

In addition to NF-κB, eupatoriopicrin has been shown to suppress the phosphorylation of p38 and ERK1/2 mitogen-activated protein kinases (MAPKs) in LPS-stimulated neutrophils.[3] The MAPK pathways are also critical transducers of inflammatory signals, and their inhibition further contributes to the anti-inflammatory profile of eupatoriopicrin. The precise molecular targets of eupatoriopicrin within the MAPK cascades are still under investigation.

III. The Cytotoxic Mechanism: Induction of Apoptosis

Eupatoriopicrin's anticancer activity is largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating damaged or unwanted cells and is a primary target for many chemotherapeutic agents.

A. The Intrinsic Apoptotic Pathway

Evidence suggests that eupatoriopicrin primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm.

B. Caspase Activation: The Executioners of Apoptosis

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing. Studies have demonstrated that eupatoriopicrin treatment leads to a significant increase in caspase-3 activity in cancer cells.[4]

Figure 2. Eupatoriopicrin-induced intrinsic apoptotic pathway.

IV. Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of eupatoriopicrin, this section provides detailed, step-by-step protocols for key in vitro assays.

A. Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of eupatoriopicrin for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

B. NF-κB Transcriptional Activity: Luciferase Reporter Assay

This assay measures the activity of the NF-κB promoter by quantifying the expression of a luciferase reporter gene under its control.

Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, treat the cells with eupatoriopicrin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

C. Analysis of Protein Phosphorylation: Western Blotting

Western blotting is used to detect the phosphorylation status of key signaling proteins like IκBα, p38, and ERK.

Protocol:

-

Cell Treatment and Lysis: Treat cells with eupatoriopicrin and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

D. Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and -7, as a measure of apoptosis.

Protocol:

-

Cell Treatment: Treat cells in a 96-well plate with eupatoriopicrin for the desired time.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[5]

V. Quantitative Data Summary

The following table summarizes representative quantitative data for eupatoriopicrin from various studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | FIO 26 | 1.5 µg/mL | [1][2] |

| IC50 (IL-8 Release) | Human Neutrophils | < 1 µM | [3] |

| IC50 (TNF-α Release) | Human Neutrophils | < 1 µM | [3] |

| Caspase-3 Activation | NTERA-2 | Concentration-dependent increase | [4] |

VI. Concluding Remarks and Future Directions

Eupatoriopicrin stands as a compelling natural product with well-defined anti-inflammatory and cytotoxic properties. Its mechanism of action is primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways and the induction of apoptosis via the intrinsic pathway. The α-methylene-γ-lactone moiety is a key structural feature that likely mediates its activity through covalent modification of key signaling proteins.

While significant progress has been made, further research is warranted to fully elucidate the molecular intricacies of eupatoriopicrin's action. Future studies should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography and mass spectrometry to definitively identify the direct binding partners of eupatoriopicrin within the IKK and MAPK complexes.

-

In Vivo Efficacy: Expanding on the promising in vitro data with comprehensive in vivo studies in relevant disease models to assess its therapeutic potential, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of eupatoriopicrin to optimize its potency and selectivity, and to potentially reduce off-target effects.

The continued exploration of eupatoriopicrin holds the promise of yielding novel therapeutic agents for the treatment of inflammatory diseases and cancer. This guide provides a solid foundation for researchers to build upon, fostering a deeper understanding of this remarkable natural compound.

References

- Woerdenbag, H. J., Lemstra, W., Malingré, T. M., & Konings, A. W. (1989). Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion. British journal of cancer, 59(1), 68–73.

- Sülsen, V. P., Lizarraga, E., Mamadalieva, N. Z., & Lago, J. H. (2017). Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi. Planta medica, 83(1-02), 131–137.

- Trattner, B., Mair, C. E., Grienke, U., Rollinger, J. M., & Raduner, S. (2019). Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases.

- Phan, M. G., Do, T. T., Nguyen, T. N., Do, T. V. H., Dong, N. P., & Vu, M. T. (2021). Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells.

- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. protocols.io. [Link]

-

Bowdish Lab. (2012). NF-KB Luciferase Assay. Retrieved from [Link]

- Woerdenbag, H. J., Pras, N., Frijlink, H. W., Lerk, C. F., & Malingré, T. M. (1990). Enhanced cytostatic activity of the sesquiterpene lactone eupatoriopicrin by glutathione depletion. Planta medica, 56(2), 187–189.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The p65 subunit is responsible for the strong transcription activating potential of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupatoriopicrin: A Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Eupatoriopicrin, a sesquiterpene lactone primarily isolated from plants of the Eupatorium genus, has garnered significant attention for its potent anti-inflammatory activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning eupatoriopicrin's effects and offers detailed, field-proven protocols for its investigation. We will delve into its modulatory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), and its ability to suppress the production of pro-inflammatory mediators. This document is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug discovery, facilitating further exploration of eupatoriopicrin as a potential therapeutic agent.

Introduction: The Therapeutic Potential of Eupatoriopicrin

Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. Natural products have historically been a rich source of novel anti-inflammatory agents. Eupatoriopicrin, a germacranolide sesquiterpene lactone, has emerged as a promising candidate due to its demonstrated efficacy in various in vitro and in vivo models of inflammation.[1] Extracts from Eupatorium species have been traditionally used to treat respiratory tract diseases, and modern phytochemical analysis has identified eupatoriopicrin as a key bioactive constituent responsible for these effects.[2] This guide will dissect the scientific evidence supporting its anti-inflammatory properties, providing a robust framework for its continued investigation.

Molecular Mechanisms of Anti-inflammatory Action

Eupatoriopicrin exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling cascades and reducing the expression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[3] This frees NF-κB to translocate to the nucleus and initiate gene transcription.

Eupatoriopicrin has been shown to inhibit NF-κB activation.[4][5] The proposed mechanism involves the prevention of IκBα phosphorylation and degradation, thereby keeping NF-κB inactive in the cytoplasm. This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes.

Caption: Eupatoriopicrin inhibits the NF-κB signaling pathway.

Suppression of the MAPK Signaling Pathway

The MAPK family of proteins, including p38 and ERK1/2, are critical regulators of cellular responses to external stimuli, including inflammation.[6] Activation of these kinases leads to the phosphorylation of various transcription factors and downstream inflammatory gene expression. Eupatoriopicrin has been demonstrated to efficiently suppress the LPS-induced phosphorylation of both p38 MAPK and ERK.[2][1] This inhibition disrupts the signaling cascade, contributing to the overall reduction in the inflammatory response.

Caption: Eupatoriopicrin suppresses the MAPK signaling pathway.

Reduction of Pro-inflammatory Mediators

A direct consequence of eupatoriopicrin's inhibitory effects on NF-κB and MAPK signaling is the decreased production of key pro-inflammatory mediators.

-

Cytokines: Eupatoriopicrin significantly inhibits the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) in LPS-stimulated human neutrophils, with IC50 values often below 1 µM.[1][7] It has also been shown to reduce levels of IL-1β and IL-6.[2]

-

Nitric Oxide (NO): Eupatoriopicrin demonstrates potent inhibitory effects on nitric oxide production in LPS-stimulated RAW 264.7 cells.[4][5][8][9][10] This is likely due to the suppression of inducible nitric oxide synthase (iNOS) expression, an enzyme transcriptionally regulated by NF-κB.

-

Cyclooxygenase-2 (COX-2): The expression of COX-2, a key enzyme in the synthesis of prostaglandins, is also downregulated by eupatoriopicrin, further contributing to its anti-inflammatory profile.[4][5]

Experimental Protocols for Investigating Eupatoriopicrin

To facilitate reproducible and rigorous research, this section provides detailed, step-by-step protocols for key in vitro assays used to characterize the anti-inflammatory properties of eupatoriopicrin.

Cell Viability Assessment: MTT Assay

Rationale: It is crucial to determine the cytotoxic concentrations of eupatoriopicrin to ensure that the observed anti-inflammatory effects are not a result of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11][12]

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or human neutrophils) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.[11][13]

-

Treatment: Treat the cells with various concentrations of eupatoriopicrin for the desired duration (e.g., 24-72 hours).[13] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the treatment media and add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11][13][14]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][14]

-

Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 492 nm and 600 nm using a microplate reader.[11][13] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Nitric Oxide Production Measurement: Griess Assay

Rationale: The Griess assay is a simple and sensitive method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatants, providing an indirect measure of NO production.[15][16]

Protocol:

-

Cell Culture and Treatment: Seed and treat cells with eupatoriopicrin and an inflammatory stimulus (e.g., LPS) as described for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Griess Reaction:

-

Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.[17]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[15][17]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[17]

Pro-inflammatory Cytokine Quantification: ELISA

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.[18][19]

Protocol (General Sandwich ELISA):

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.[19]

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.[19]

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.[18]

-

Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP).[18]

-

Substrate Addition: Add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.[18][20]

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[20]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[20][21]

-

Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.[21]

NF-κB and MAPK Pathway Analysis: Western Blot

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, making it an ideal method to assess the phosphorylation status of key signaling molecules (p-p65, p-IκBα, p-p38, p-ERK) and the subcellular localization of NF-κB subunits.

Protocol:

-

Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration of the lysates. For NF-κB translocation studies, perform nuclear and cytoplasmic fractionation.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) to determine the relative protein expression or phosphorylation levels.[22]

Caption: A typical experimental workflow for investigating eupatoriopicrin.

Data Presentation and Interpretation

To facilitate clear communication and comparison of results, all quantitative data should be summarized in tables.

Table 1: Inhibitory Effects of Eupatoriopicrin on Pro-inflammatory Markers

| Parameter | Cell Line | Stimulant | IC50 Value | Reference |

| IL-8 Release | Human Neutrophils | LPS | < 1 µM | [1][7] |

| TNF-α Release | Human Neutrophils | LPS | < 1 µM | [1][7] |

| NO Production | RAW 264.7 | LPS | 7.53 ± 0.28 µg/mL | [9] |

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion and Future Directions

Eupatoriopicrin has demonstrated significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators. The protocols outlined in this guide provide a robust framework for the continued investigation of this promising natural product.

Future research should focus on:

-

In vivo studies to confirm the efficacy and safety of eupatoriopicrin in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship studies to identify the key chemical moieties responsible for its anti-inflammatory activity and to potentially synthesize more potent and selective derivatives.

By leveraging the information and methodologies presented in this guide, the scientific community can further unlock the therapeutic potential of eupatoriopicrin in the fight against inflammatory disorders.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- Michalak, B., et al. (2019). Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases.

- Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases. (2019, February 22). PubMed.

- Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases. (n.d.). ACS Publications.

- MTT assay protocol. (n.d.). Abcam.

- MTT (Assay protocol). (2023, February 27). Protocols.io.

- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.

- Phan, M. G., et al. (2021). Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells.

- Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells. (2021, May 18). PMC - PubMed Central.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate.

- Woerdenbag, H. J., et al. (1990). Enhanced Cytostatic Activity of the Sesquiterpene Lactone Eupatoriopicrin by Glutathione Depletion. Planta Medica, 56(2), 187-191.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Semantic Scholar.

- Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells. (2021, April 16). Semantic Scholar.

- Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells. (n.d.). ProQuest.

- Anti-Inflammatory Properties of Natural Products. (2020, November 24). Arbor Assays.

- Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.

- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022, April 4). IJCRT.org.

- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI.

- Can any one suggest the exact protocol for NO assay using Griess reagent? (2013, February 5). ResearchGate.

- Protocol Griess Test. (2019, December 8). Protocols.io.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI.

- Performing a Quantitative ELISA Assay to Detect Human TNF-α. (n.d.). Thermo Fisher Scientific.

- Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.

- Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on C. (2021, May 18). SciSpace.

- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013, January 9). PMC - PubMed Central.

- TNF-α (free) ELISA. (n.d.). IBL International.

- Standard Curve for TNF-α and IL-6 ELISA assay. (n.d.). ResearchGate.

- (PDF) Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells. (2021, May 18). ResearchGate.

- Western blot analysis of IκBα and NF-κB expression and activation in kidney. (n.d.). ResearchGate.

- Human TNF-α ELISA Kit Product Information Sheet. (n.d.). Thermo Fisher Scientific.

- What will be the best way to test NFkb activation via western blot? (2024, July 19). ResearchGate.

- The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. (2021, July 19). PMC - PubMed Central.

- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). (n.d.). Novus Biologicals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. clyte.tech [clyte.tech]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]